molecular formula C21H20FN5O B2728161 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one CAS No. 2415541-70-5

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2728161
CAS No.: 2415541-70-5
M. Wt: 377.423
InChI Key: FJQNPSZWCDGWNQ-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a phenyl group, a piperazine ring, and a pyridine ring

Properties

IUPAC Name

1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-19-20(17-6-2-1-3-7-17)24-15-25-21(19)27-11-9-26(10-12-27)18(28)13-16-5-4-8-23-14-16/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNPSZWCDGWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorine and phenyl substituents. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyridine ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

  • 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone
  • 3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one

These compounds share similar structural features but may differ in their specific substituents or the position of functional groups. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can lead to distinct chemical and biological properties.

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